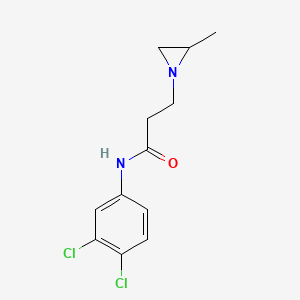
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an aziridine ring through a propionamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-methyl-1-aziridinepropionyl chloride.
Reaction Conditions: The 3,4-dichloroaniline is reacted with 2-methyl-1-aziridinepropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or amides.
科学研究应用
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological activity.
相似化合物的比较
- N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridineacetamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinebutyramide
Comparison: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is unique due to the presence of the propionamide linkage, which imparts distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
99900-87-5 |
|---|---|
分子式 |
C12H14Cl2N2O |
分子量 |
273.15 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-3-(2-methylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(8)5-4-12(17)15-9-2-3-10(13)11(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,15,17) |
InChI 键 |
BIGDCHHKPXJJOC-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


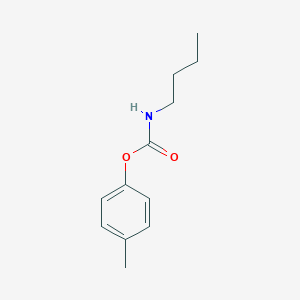
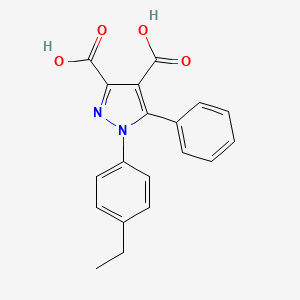
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

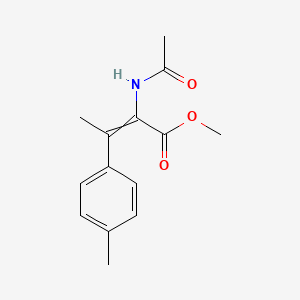
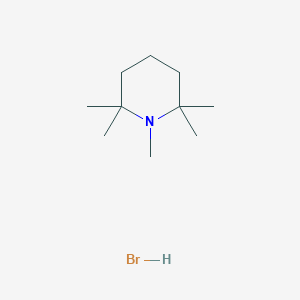
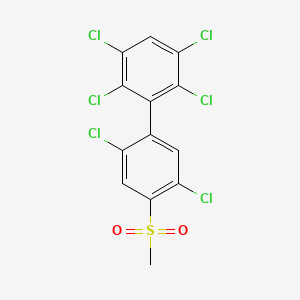
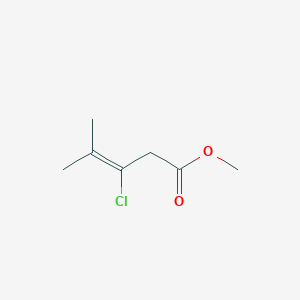

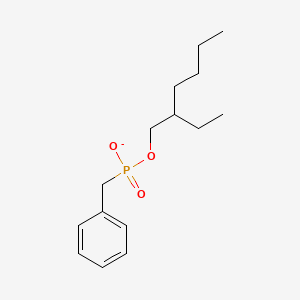
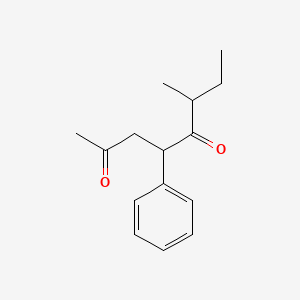
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
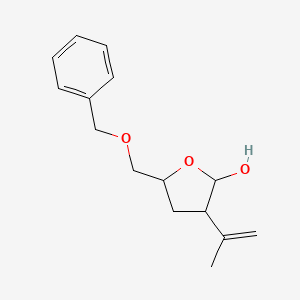
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
